(2-Iodophenyl)phenylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodophenyl)phenylphosphinic acid is an organophosphorus compound with the molecular formula C12H10IO2P It is characterized by the presence of both iodine and phosphinic acid functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)phenylphosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with iodobenzene under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)phenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphinic acid group to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phenylphosphinic acids .
Scientific Research Applications
(2-Iodophenyl)phenylphosphinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)phenylphosphinic acid involves its interaction with molecular targets through its phosphinic acid group. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to participate in redox reactions and form stable complexes with metals is of particular interest .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the iodine substituent but shares similar chemical properties.
(2-Bromophenyl)phenylphosphinic acid: Similar structure with bromine instead of iodine.
(2-Chlorophenyl)phenylphosphinic acid: Contains chlorine instead of iodine.
Uniqueness
(2-Iodophenyl)phenylphosphinic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine substituent can influence the compound’s electronic properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Properties
CAS No. |
5435-79-0 |
---|---|
Molecular Formula |
C12H10IO2P |
Molecular Weight |
344.08 g/mol |
IUPAC Name |
(2-iodophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10IO2P/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
WNNOXXBFXJQGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.